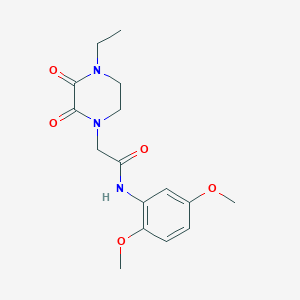

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-12-9-11(23-2)5-6-13(12)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOERLRQWWFBNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by reduction to yield the 2,5-dimethoxyphenylamine.

Synthesis of the dioxopiperazinyl intermediate: The 4-ethyl-2,3-dioxopiperazine is synthesized through the cyclization of an appropriate dipeptide or through the reaction of ethylamine with a diketone.

Coupling reaction: The final step involves the coupling of the 2,5-dimethoxyphenylamine with the 4-ethyl-2,3-dioxopiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

Altering cellular signaling pathways: Leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide ()

- Structural Differences : The phenyl group here is substituted with 2,3-dimethyl groups instead of 2,5-dimethoxy. The piperazine ring lacks the ethyl and dioxo groups, instead bearing a phenyl substituent at the 4-position.

- Hypothesized Impact: The methyl groups may reduce solubility compared to methoxy groups due to lower polarity.

(b) N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()

- Structural Differences : Shares the 2,5-dimethoxyphenyl group but replaces the 4-ethyl-2,3-dioxopiperazine with a 4-(4-fluorophenyl)piperazine.

- The lack of dioxo groups may reduce conformational rigidity, affecting binding specificity .

Heterocyclic Core Modifications

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()

- Structural Differences : Replaces the piperazine-dioxo moiety with a benzothiazole ring bearing a trifluoromethyl group.

- The trifluoromethyl group may improve metabolic stability compared to the ethyl-dioxopiperazine group .

(b) 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide ()

- Structural Differences : Substitutes the piperazine-dioxo group with a thiadiazole-sulfanyl moiety.

- Hypothesized Impact :

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Piperazine vs. Heterocyclic Cores : The dioxopiperazine group in the target compound likely confers superior hydrogen-bonding and rigidity compared to phenylpiperazine () or benzothiazole () derivatives.

- Bioisosteric Potential: Tetrazole and thiadiazole moieties () offer alternative electronic profiles but may lack the conformational stability of dioxopiperazine.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperazine ring and a dimethoxyphenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.36 g/mol. The structure includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Dimethoxyphenyl Group : A phenyl ring substituted with two methoxy groups at the 2 and 5 positions.

- Acetamide Moiety : An acetamide functional group attached to the piperazine.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study involving various derivatives showed significant activity in animal models for epilepsy, particularly in maximal electroshock (MES) tests . The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in the propagation of electrical signals in the nervous system.

The biological activity of this compound likely stems from its ability to interact with specific receptors or enzymes within biological systems. Compounds with similar structures have been shown to act as inhibitors or modulators of neurotransmitter systems, potentially affecting pathways involved in seizure activity and other neurological functions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various N-phenyl derivatives and evaluated their anticonvulsant activity using standard screening methods. The results indicated that certain analogs showed protective effects against seizures at specific dosages .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the piperazine ring and substitution patterns on the phenyl group significantly influenced biological activity. This highlights the importance of structural features in determining pharmacological effects .

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Activity Type | Model Used | Effective Dose |

|---|---|---|---|---|

| This compound | C16H21N3O3 | Anticonvulsant | MES Test | 100 mg/kg |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | C15H18ClN3O | Anticonvulsant | MES Test | 100 mg/kg |

| N-(3-trifluoromethyl)anilide derivatives | Varies | Anticonvulsant | MES Test | 300 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.